![molecular formula C8H14O3 B12430521 Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate](/img/structure/B12430521.png)
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring, a hydroxymethyl group, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 1-methylcyclopropane-1-carboxaldehyde in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-1-methylcyclopropane-1-carboxylate.
Reduction: Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Unfortunately, information regarding specific applications of "Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate" is limited within the provided search results. However, the search results do provide information on cyclopropane derivatives and related compounds.
Cyclopropane Derivatives: Synthesis and Use
- Synthesis of Cyclopropane Derivatives The European patent EP0675123B1 describes cyclopropane derivatives and methods for their preparation, noting their usefulness as intermediates in the preparation of antiviral agents . The process involves starting materials like dialkylmalonate and epichlorohydrin, which form a lactone in the presence of a base . The lactone group is then reduced, and the resulting hydroxymethyl groups are protected until the final deprotection step .
- Use as Intermediates Cyclopropane derivatives are useful in the preparation of antiviral agents, among other things . 1-Carbamoyl-2-(hydroxymethyl) cyclopropanemethyl carboxylate, and other compounds containing a cyclopropane ring, are intermediates for the synthesis of 1-amino-2-(hydroxymethyl) cyclopropane carboxylic acid, which is useful in the study of ethylene biosynthesis .
Related Compounds and their Applications
- Ethyl 1-Methylcyclopropane-1-Carboxylate This compound is used to prepare secondary and tertiary amides directly with sodium . It has a boiling point of 136°C and a density of 0.918 g/cm3 .
- Cypermethrin Cypermethrin, a synthetic pyrethroid insecticide, contains a cyclopropane ring in its structure ([cyano-(3-phenoxyphenyl)methyl]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate) . It is applied to soils used for bean and corn crops .
- α-CYPERMETHRIN Research has been done analyzing the biodegradation of α-CYPERMETHRIN . After 360 hours, metabolites detected included methyl-3-(2,2-dichlorovinyl)-2-2-dimethylcyclopropane-1-carboxylate; methyl-3-(2,2-dichlorovinyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate; 3-(2,2-dichlorovinyl)-2-hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid; methyl-3-(2,2-dichlorovinyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate; 3-phenoxybenzyl alcohol, and 3-phenoxybenzoic acid .
General Information
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the cyclopropane ring can provide steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: Similar in having an ethyl group and a carboxylate functionality.
Hydroxymethyl group-containing compounds: Share the hydroxymethyl functional group, influencing their reactivity and applications.
Uniqueness
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts strain and reactivity not commonly found in other compounds. This structural feature makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Biological Activity
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its diverse biological activities. Cyclopropane compounds are known for their unique structural properties, which often translate into significant biological effects, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Antimicrobial Activity
Cyclopropane derivatives have been reported to exhibit potent antimicrobial properties. For instance, a study highlighted that various cyclopropane derivatives, including those with hydroxymethyl groups, showed significant inhibition against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antitumor Activity
Research indicates that cyclopropane derivatives can also demonstrate antitumor activity. This compound has been evaluated in vitro against several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors, affecting metabolic processes within microorganisms and cancer cells .
- Cell Membrane Disruption : The unique structure allows these compounds to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis .
- Signal Transduction Interference : By modulating key signaling pathways, these compounds can influence cellular responses to stress and apoptosis .
Study 1: Antimicrobial Efficacy
A recent study tested this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Antitumor Activity in Cell Lines
In vitro assays were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(8)5-9/h6,9H,3-5H2,1-2H3 |
InChI Key |
NPNIDLJZVHSBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1CO)C |
Origin of Product |
United States |
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